![molecular formula C48H38P2S2Sn B14239669 [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) CAS No. 223592-29-8](/img/structure/B14239669.png)
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) is a complex organometallic compound that features a stannane (tin) core bonded to phenylene and phosphane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) typically involves the reaction of diphenylstannane with bis(sulfanediyl-2,1-phenylene)diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would necessitate stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can yield lower oxidation state tin compounds.
Substitution: The phenylene and phosphane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while reduction could produce stannous compounds. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the treatment of diseases involving metal ion imbalances.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to impart desirable properties like thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The compound can coordinate with metal ions, altering their reactivity and availability. Additionally, its phosphane groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A similar diphosphine ligand used in coordination chemistry and catalysis.
Bis(diphenylphosphino)methane (dppm): Another diphosphine ligand with a different backbone structure.
Xantphos: A diphosphine ligand with a wider bite angle compared to [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane).
Uniqueness
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) is unique due to its stannane core, which imparts distinct chemical properties compared to other diphosphine ligands. Its ability to form stable complexes with a variety of metals and its potential biological activity make it a compound of significant interest in both research and industrial applications.
Propiedades
Número CAS |
223592-29-8 |
|---|---|
Fórmula molecular |
C48H38P2S2Sn |
Peso molecular |
859.6 g/mol |
Nombre IUPAC |
[2-[(2-diphenylphosphanylphenyl)sulfanyl-diphenylstannyl]sulfanylphenyl]-diphenylphosphane |
InChI |
InChI=1S/2C18H15PS.2C6H5.Sn/c2*20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;2*1-2-4-6-5-3-1;/h2*1-14,20H;2*1-5H;/q;;;;+2/p-2 |
Clave InChI |
LUUASFORPMRSCK-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)SC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


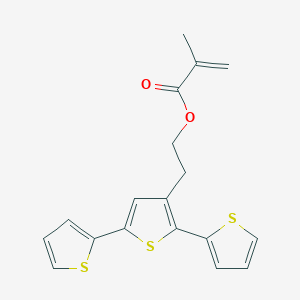
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
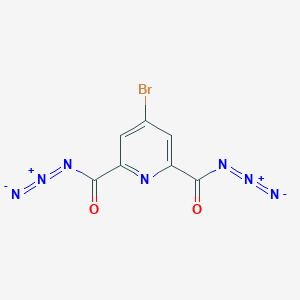
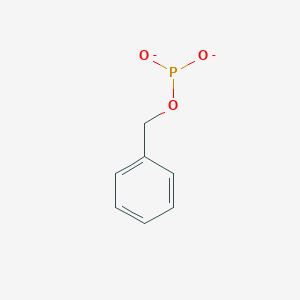
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
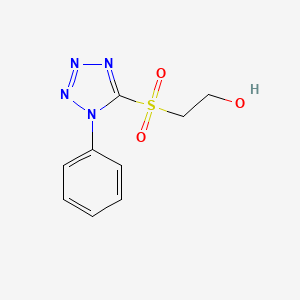
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)



![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
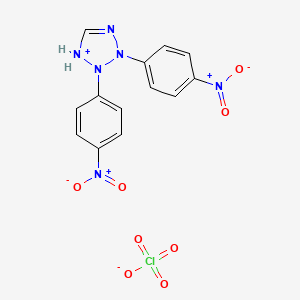
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
